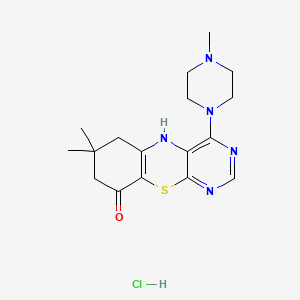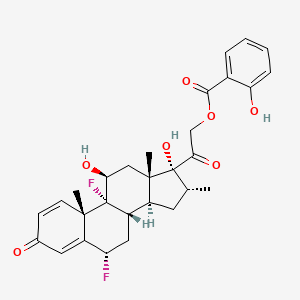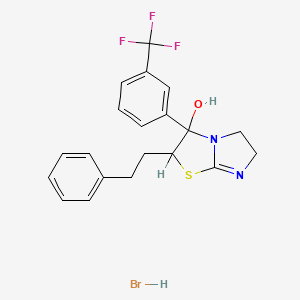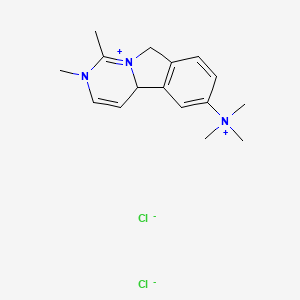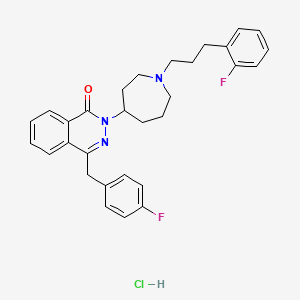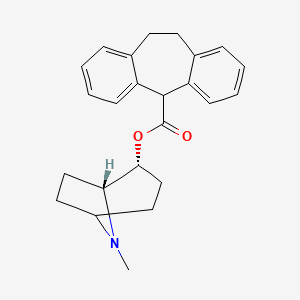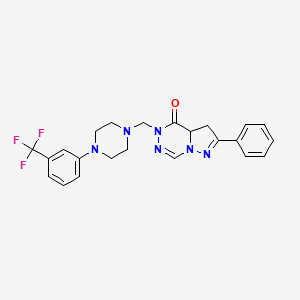
(-)-Chrysanthenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Chrysanthenone: is a naturally occurring organic compound belonging to the class of monoterpenoids It is characterized by its bicyclic structure and is found in various essential oils, particularly those derived from plants in the Asteraceae family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Chrysanthenone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a suitable allylic alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the extraction of essential oils from plants followed by purification processes such as distillation and chromatography. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: (-)-Chrysanthenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.
科学的研究の応用
Chemistry: In chemistry, (-)-Chrysanthenone is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms.
Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs with antimicrobial or anti-inflammatory effects.
Industry: Industrially, this compound is used in the fragrance and flavor industry due to its aromatic properties. It is also utilized in the production of certain cosmetics and personal care products.
作用機序
The mechanism of action of (-)-Chrysanthenone involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
類似化合物との比較
Camphor: Another bicyclic monoterpenoid with similar aromatic properties.
Menthol: Known for its cooling sensation and used in various medicinal and cosmetic products.
Thujone: Found in several essential oils and known for its neurotoxic effects at high concentrations.
Uniqueness: (-)-Chrysanthenone is unique due to its specific structural configuration and the range of biological activities it exhibits. Unlike some similar compounds, it has a relatively low toxicity profile, making it a safer option for various applications.
特性
CAS番号 |
58437-73-3 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(1R,5S)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1 |
InChIキー |
IECBDTGWSQNQID-SFYZADRCSA-N |
異性体SMILES |
CC1=CC[C@@H]2C(=O)[C@H]1C2(C)C |
正規SMILES |
CC1=CCC2C(=O)C1C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


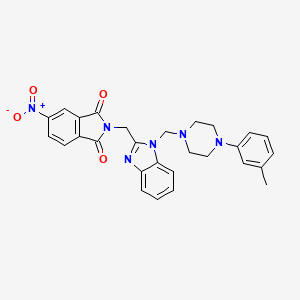
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)
